3-Acetyl-4-methoxybenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-acetyl-4-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7(12)9-5-8(6-11)3-4-10(9)13-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBBHDGPEPPGCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Acetyl 4 Methoxybenzonitrile
Direct Functionalization Approaches
Direct functionalization represents a key strategy in the synthesis of 3-Acetyl-4-methoxybenzonitrile, offering efficient routes from readily available starting materials. These methods primarily include the introduction of an acetyl group onto a pre-existing 4-methoxybenzonitrile (B7767037) scaffold or the installation of a nitrile function onto a 4-methoxyacetophenone derivative.
Electrophilic Acylation of Methoxybenzonitrile Derivatives
The introduction of an acetyl group onto an aromatic ring via electrophilic substitution is a fundamental transformation in organic synthesis. For the preparation of this compound, this involves the acylation of 4-methoxybenzonitrile.
The Friedel-Crafts acylation is a classic and widely used method for forming aryl ketones. numberanalytics.com The reaction is typically carried out by treating an aromatic compound with an acylating agent, such as an acyl chloride or acid anhydride (B1165640), in the presence of a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org Common Lewis acids include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and bismuth triflate (Bi(OTf)₃). masterorganicchemistry.combeilstein-journals.org The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. numberanalytics.comlibretexts.org
A relevant analogue, 3-acetyl-6-methoxybenzonitrile, was successfully prepared from o-methoxybenzonitrile using a Friedel-Crafts synthesis, demonstrating the viability of this approach on a methoxybenzonitrile skeleton. acs.org While specific conditions for the direct acylation of 4-methoxybenzonitrile to yield the 3-acetyl derivative are not detailed in the provided search results, general protocols for Friedel-Crafts acylations are well-established. numberanalytics.comacgpubs.org These reactions often utilize a strong Lewis acid like AlCl₃ with acetyl chloride as the acylating agent. masterorganicchemistry.com
| Reaction | Starting Material | Acylating Agent | Catalyst | Typical Solvent |
| Friedel-Crafts Acylation | 4-Methoxybenzonitrile | Acetyl Chloride / Acetic Anhydride | AlCl₃, FeCl₃, Zeolites, Bi(OTf)₃ | CS₂, Nitrobenzene, CHCl₃ |
In the Friedel-Crafts acylation of 4-methoxybenzonitrile, the regiochemical outcome is dictated by the directing effects of the substituents already present on the benzene (B151609) ring. The methoxy (B1213986) group (-OCH₃) at position 4 is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The cyano group (-CN) at position 1 is a deactivating group and directs incoming electrophiles to the meta position.
For 4-methoxybenzonitrile, the positions ortho to the activating methoxy group are C3 and C5. These same positions are also meta to the deactivating cyano group. The strong activating and ortho-directing effect of the methoxy group, combined with the meta-directing effect of the cyano group, strongly favors electrophilic substitution at the C3 (and C5) position. Therefore, the Friedel-Crafts acylation of 4-methoxybenzonitrile is expected to be highly regioselective, yielding primarily the desired this compound isomer. The formation of other isomers is generally minimal due to these concerted electronic effects. chegg.comopenstax.org
Direct Cyanation Methods for Acetylated Methoxybenzene Precursors
An alternative synthetic route involves the introduction of the cyano group onto an appropriately substituted 4-methoxyacetophenone precursor. This approach typically utilizes transition-metal-catalyzed cross-coupling reactions, which have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org
Palladium-catalyzed cyanation of aryl halides and triflates is a robust and versatile method for synthesizing aromatic nitriles. rsc.orgresearchgate.net This reaction exhibits broad functional group tolerance, making it suitable for substrates containing a ketone moiety. mit.eduorganic-chemistry.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the aryl nitrile. researchgate.net
A variety of cyanide sources can be employed, including potassium cyanide (KCN), sodium cyanide (NaCN), and less toxic alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂). rsc.orgorganic-chemistry.org The reaction conditions can be tuned by the choice of palladium catalyst, ligands, and solvent. For instance, an efficient cyanation of aryl chlorides, which are often less reactive than bromides or iodides, has been achieved at a relatively mild temperature of 70°C using a Pd/CM-phos catalyst system with K₄[Fe(CN)₆] as the cyanide source. organic-chemistry.org This method was shown to tolerate ketone functional groups, suggesting its applicability to the synthesis of this compound from a precursor like 3-chloro-4-methoxyacetophenone. organic-chemistry.org
| Catalyst System | Cyanide Source | Substrate Type | Key Features | Reference |
| Palladium(II) acetate (B1210297) / Ligand | KCN, NaCN | Aryl Iodides/Bromides | First-generation methods | rsc.org |
| Pd/CM-phos | K₄[Fe(CN)₆] | Aryl Chlorides | Mild conditions (70°C), tolerates keto groups | organic-chemistry.org |
| Palladium / Phosphane / Amine | Acetone cyanohydrin, TMSCN | Aryl Halides | Improved catalyst efficiency | researchgate.net |
| Palladium nanoparticles on ZnO | K₄[Fe(CN)₆] | Aryl Bromides/Chlorides | Ligand- and base-free conditions | rsc.org |
Copper-mediated cyanation, historically known as the Rosenmund-von Braun reaction, provides a classical alternative to palladium-catalyzed methods. researchgate.net These reactions typically require the use of a copper(I) cyanide salt and are often performed at elevated temperatures. nih.gov Recent advancements have expanded the scope and improved the conditions for copper-catalyzed cyanations.
Modern protocols can utilize various copper catalysts and may proceed through different mechanisms, including those involving aryl radical intermediates. nih.gov For example, a copper-mediated cyanation has been developed that works on substrates bearing electron-withdrawing groups, such as ketones. nih.gov Another approach uses benzyl (B1604629) nitrile as a cyanide surrogate in a copper-catalyzed aerobic oxidative C-H functionalization process. capes.gov.br These methods highlight the utility of copper as an effective and inexpensive catalyst for the synthesis of aryl nitriles from various precursors. researchgate.net
Conversion from Precursor Compounds
The formation of the nitrile functional group is a cornerstone of organic synthesis, with numerous methods developed for its introduction. For a substituted benzonitrile (B105546) like this compound, these transformations typically start from a precursor molecule containing the acetyl and methoxy groups, followed by the generation of the cyano group.
A common and effective method for synthesizing nitriles is the dehydration of aldoximes. researchgate.netrsc.org This process involves two main steps: the formation of the aldoxime from the corresponding aldehyde, followed by the elimination of a water molecule to yield the nitrile.
Extrapolating from the synthesis of similar benzonitriles, such as 4-methoxybenzonitrile, a viable pathway for this compound can be proposed starting from 3-acetyl-4-methoxybenzaldehyde. The aldehyde is first reacted with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) to form the intermediate, 3-Acetyl-4-methoxybenzaldoxime. rsc.orgrsc.org This reaction is typically a straightforward condensation.
The subsequent and crucial step is the dehydration of this oxime. Various reagents and conditions can be employed for this transformation. For instance, acetic anhydride is a classic dehydrating agent used in the synthesis of related compounds like 3-ethoxy-4-methoxybenzonitrile, where the oxime is heated in acetic anhydride to yield the nitrile. google.com Other dehydrating systems reported for aldoximes include zeolites (H-Beta, H-MOR, H-ZSM-5, H-Y), which can facilitate the reaction in the vapor phase, offering high yields of the nitrile product. researchgate.net The reaction generally proceeds with water as the only byproduct, making it an atom-economical approach. organic-chemistry.org
Table 1: Proposed Synthesis via Dehydration of 3-Acetyl-4-methoxybenzaldoxime
| Step | Precursor | Reagents | Intermediate/Product | General Conditions |
|---|---|---|---|---|
| Oximation | 3-Acetyl-4-methoxybenzaldehyde | Hydroxylamine hydrochloride (NH₂OH·HCl) | 3-Acetyl-4-methoxybenzaldoxime | Room temperature to mild heating |
Beyond aldoximes, nitriles can be synthesized from other nitrogen-containing functional groups. A primary method is the dehydration of primary amides. atamanchemicals.com In this approach, a compound such as 3-acetyl-4-methoxybenzamide would serve as the precursor. The dehydration of the amide to the nitrile can be achieved using various dehydrating agents, with thionyl chloride (SOCl₂) being a common choice.
Another potential, albeit more complex, route is the Sandmeyer reaction, which starts from a primary aromatic amine. wikipedia.org This would involve diazotization of an aniline (B41778) derivative, such as 3-acetyl-4-methoxyaniline, followed by reaction with a cyanide salt, typically copper(I) cyanide (CuCN). While effective, this method requires the use of highly toxic cyanide salts. rsc.org
The nitrile group itself is a versatile functional group that can be converted into other functionalities such as primary amines (via reduction) or carboxylic acids (via hydrolysis), highlighting its importance as a synthetic intermediate. wikipedia.orgresearchgate.net
The synthesis of structurally similar molecules can provide a robust template for developing a pathway to this compound. The preparation of 3-Ethoxy-4-methoxybenzonitrile, an intermediate in pharmaceutical synthesis, offers a clear and detailed example. google.comxdbiochems.com
The synthesis of 3-Ethoxy-4-methoxybenzonitrile typically begins with isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). google.comgoogle.com The key steps are:
Etherification: The phenolic hydroxyl group of isovanillin is ethylated using an ethylating agent like bromoethane (B45996) in the presence of a base. google.com
Oximation: The resulting 3-ethoxy-4-methoxybenzaldehyde (B45797) is then converted to its corresponding oxime, 3-ethoxy-4-methoxybenzaldehyde oxime, by reacting it with hydroxylamine hydrochloride. google.comchemicalbook.com
Dehydration: Finally, the oxime is dehydrated to the nitrile, 3-ethoxy-4-methoxybenzonitrile, often by heating with acetic anhydride. google.com High yields (e.g., 95.5%) have been reported for the conversion of the aldehyde to the nitrile using hydroxylamine hydrochloride in acetonitrile (B52724). chemicalbook.com
This multi-step sequence highlights a general strategy: functional group manipulation on a substituted benzene ring followed by the introduction of the nitrile group from an aldehyde precursor. A similar strategy could be envisioned for this compound, potentially starting from a suitably substituted phenolic compound. Alternatively, direct functionalization of a simpler benzonitrile, such as 4-methoxybenzonitrile, via a Friedel-Crafts acylation could be considered, although this might present challenges with regioselectivity.
Table 2: Synthesis of 3-Ethoxy-4-methoxybenzonitrile as a Model Pathway
| Step | Starting Material | Reagents/Conditions | Product | Reported Yield |
|---|---|---|---|---|
| Ethylation | Isovanillin | Bromoethane, K₂CO₃, DMF, 80°C google.com | 3-Ethoxy-4-methoxybenzaldehyde | 98.8% google.com |
| Oximation | 3-Ethoxy-4-methoxybenzaldehyde | Hydroxylamine hydrochloride, NaOH, Ethanol (B145695), 30-40°C google.com | 3-Ethoxy-4-methoxybenzaldehyde oxime | 94.9% google.com |
| Dehydration | 3-Ethoxy-4-methoxybenzaldehyde oxime | Acetic anhydride, 130°C google.com | 3-Ethoxy-4-methoxybenzonitrile | High |
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. The synthesis of nitriles, including this compound, can benefit from these green approaches, which aim to reduce waste, avoid hazardous solvents, and utilize catalytic methods.
A significant green chemistry strategy is the elimination of volatile and often toxic organic solvents. Several methods for nitrile synthesis can be adapted to solvent-free conditions.
One such approach is the direct conversion of aldehydes to nitriles by heating them with hydroxylamine hydrochloride in the absence of a solvent. researchgate.net This one-pot process is atom-efficient and simplifies product isolation. researchgate.net Another innovative solvent-free method employs deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea (B33335). organic-chemistry.org This DES can act as both the catalyst and the reaction medium for the one-pot synthesis of nitriles from aldehydes, offering an eco-friendly alternative to conventional solvents. organic-chemistry.orgorganic-chemistry.org These reactions can often be accelerated using microwave irradiation, further enhancing their green credentials. organic-chemistry.org Mechanochemical methods, such as ball-milling, also offer a solvent-free route for the synthesis of nitriles from aldehydes using a recyclable polymer catalyst. acs.org
Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with high efficiency and selectivity while minimizing waste. Various catalytic systems have been developed for nitrile synthesis.
Copper/TEMPO Catalysis: A notable example is the use of copper/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalysts for the aerobic oxidation of aldehydes or alcohols to nitriles. rsc.org This system can use aqueous ammonia (B1221849) as the nitrogen source and air as the terminal oxidant, making it a highly sustainable process. rsc.orgrsc.org
Heterogeneous Catalysis: The use of solid, recyclable catalysts is another key green strategy. As mentioned, zeolites can be used for the dehydration of aldoximes. researchgate.netresearchgate.net Another example is the use of a copper fluorapatite (B74983) (CuFAP) catalyst for the direct, one-pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride under neat (solvent-free) conditions. scirp.org
Deep Eutectic Solvents (DES) as Catalysts: As noted earlier, DESs composed of choline chloride and urea can catalyze the conversion of aldehydes to nitriles under solvent-free conditions. organic-chemistry.org This method is advantageous due to the low cost, non-toxicity, and biodegradability of the DES, which can often be recycled for several reaction cycles. organic-chemistry.org
These catalytic and solvent-free approaches could be readily applied to the synthesis of this compound from its aldehyde precursor, offering greener and more efficient alternatives to traditional stoichiometric methods.
Table 3: Green Synthesis Approaches for Nitriles
| Approach | Method | Catalyst/Medium | Key Advantages |
|---|---|---|---|
| Solvent-Free | Direct heating of aldehyde with NH₂OH·HCl researchgate.net | None | Atom-efficient, no solvent waste |
| Solvent-Free | Microwave-assisted synthesis organic-chemistry.org | Deep Eutectic Solvent (DES) | Fast reaction times, eco-friendly medium |
| Solvent-Free | Mechanochemistry acs.org | Poly(N-vinylimidazole) | Metal- and solvent-free, room temperature |
| Catalytic | Aerobic Oxidation rsc.org | Copper/TEMPO | Uses air as oxidant, aqueous ammonia as N-source |
Mechanochemical Synthesis Techniques (Referring to methods for similar compounds)
Mechanochemistry, the use of mechanical force to induce chemical reactions, is emerging as a sustainable and efficient alternative to traditional solvent-based synthesis. unn.edu.ng This approach often involves grinding or milling solid reactants, which can lead to faster reaction times, reduced waste, and access to novel chemical transformations. unn.edu.ng While specific mechanochemical methods for the direct synthesis of this compound are not extensively documented, the synthesis of structurally similar benzonitriles and related compounds through mechanochemical means provides a strong basis for its potential application. These methods primarily involve ball milling and can be broadly categorized into the cyanation of aryl halides and the conversion of aldehydes.
One prominent mechanochemical approach is the cyanation of aryl halides. Research has demonstrated the successful cyanation of various aryl halides using ball milling systems. researchgate.net In a notable study, a palladium-catalyzed cyanation of aryl bromides was achieved in the solid state using an electromagnetic mill. This method utilized the non-toxic potassium hexacyanoferrate(II) as the cyanide source and proceeded without the need for external heating, showcasing the energy efficiency of mechanochemical methods. rsc.org The reactions were conducted in the air with liquid-assisted grinding, demonstrating good functional group tolerance and potential for gram-scale synthesis. rsc.org For instance, the cyanation of 4-bromoacetophenone, a compound structurally similar to a potential precursor of this compound, yielded the corresponding benzonitrile in 84% yield. rsc.org
Another versatile mechanochemical method involves the conversion of aldehydes to nitriles. acs.org A metal-free and solvent-free approach using a planetary ball mill has been developed for this transformation. acs.org This technique employs poly(N-vinylimidazole) as a recyclable heterogeneous catalyst to convert a wide range of aromatic and aliphatic aldehydes into their corresponding nitriles in good to high yields at room temperature. acs.orgacs.org The process involves the dehydration of an intermediate oxime, which forms from the aldehyde and hydroxylamine hydrochloride. acs.org For example, 4-nitrobenzaldehyde (B150856) was successfully converted to 4-nitrobenzonitrile (B1214597) with complete selectivity by grinding it with hydroxylamine hydrochloride in the presence of poly(N-vinylimidazole). acs.org This method avoids the use of toxic metals and hazardous organic solvents, highlighting the green chemistry advantages of mechanosynthesis. acs.org
Furthermore, mechanochemical techniques have been applied to the synthesis of various nitrogen-containing compounds, which could be adapted for nitrile synthesis. For instance, a mild and efficient metal-free method for the synthesis of nitriles from primary amines under ball-milling conditions has been reported. researchgate.net This process involves the oxidation of the amine using N-chlorosuccinimide. researchgate.net
The table below summarizes representative mechanochemical methods for the synthesis of benzonitriles and related compounds, which could be analogous for the synthesis of this compound.
Table 1: Mechanochemical Synthesis of Benzonitrile Derivatives and Related Compounds
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Aryl Bromides | Pd catalyst, K₄[Fe(CN)₆], electromagnetic mill, 50 Hz | Aryl Nitriles | up to 84% | rsc.org |
| Aryl Halides | Pd ball, K₄[Fe(CN)₆], K₃PO₄, ball mill, 35 Hz, 4h, RT | Aryl Nitriles | up to 90% | researchgate.net |
| Aldehydes | Poly(N-vinylimidazole), NH₂OH·HCl, planetary ball mill, 500 rpm, RT, 4h | Nitriles | Good to High | acs.orgacs.org |
| Primary Amines | N-Chlorosuccinimide, Triethylamine, ball mill, 875 rpm, 20 min, RT | Nitriles | up to 94% | researchgate.net |
These examples underscore the potential of mechanochemistry as a powerful tool for the synthesis of this compound and other fine chemicals, offering advantages in terms of efficiency, safety, and environmental impact. unn.edu.ngresearchgate.net The development of direct mechanochemical routes for complex benzonitriles remains an active area of research.
Chemical Reactivity and Transformations of 3 Acetyl 4 Methoxybenzonitrile
Reactions Involving the Nitrile Group
The nitrile (-C≡N) group is a versatile functional group characterized by a strongly polarized triple bond with an electrophilic carbon atom. libretexts.org This polarity allows it to react with various nucleophiles and to undergo reduction and cycloaddition reactions. libretexts.orgresearchgate.net
The reduction of nitriles is a fundamental transformation that typically yields primary amines. georganics.sk A common and effective method for this conversion is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orglibretexts.org The reaction proceeds through the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion. A second hydride addition, followed by an aqueous workup, produces the primary amine. libretexts.orglibretexts.orgchemistrysteps.com
For instance, the related compound 4-methoxybenzonitrile (B7767037) can be reduced to 4-methoxybenzylamine (B45378) using reagents such as ammonia (B1221849) borane (B79455) (H₃N·BH₃) in THF. chemicalbook.com It is expected that 3-Acetyl-4-methoxybenzonitrile would react similarly, although the acetyl group may also be susceptible to reduction depending on the chosen reagent and reaction conditions. For example, a study on the hydroboration of 3-acetylbenzonitrile (B155718) resulted in the reduction of both the nitrile and the ketone functionalities. rsc.org Similarly, nickel-catalyzed reductive hydrolysis of 4-acetylbenzonitrile (B130643) also led to the reduction of the acetyl group. d-nb.info
Table 1: General Conditions for Nitrile Reduction
| Reagent | Product | Reference |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | libretexts.org, libretexts.org, libretexts.org |
| H₂/Catalyst (e.g., Pt, Ni) | Primary Amine | libretexts.org |
| Sodium Borohydride (B1222165) (NaBH₄) / CoCl₂ | Primary Amine | organic-chemistry.org |
| DIBAL-H | Aldehyde (via Imine intermediate) | chemistrysteps.com |
The electrophilic carbon atom of the nitrile group is susceptible to attack by a range of nucleophiles. libretexts.org This reaction is analogous to nucleophilic additions to carbonyl groups and typically forms an sp²-hybridized imine anion intermediate. libretexts.org
Common nucleophiles that add to nitriles include:
Grignard Reagents (Organomagnesium halides): Addition of a Grignard reagent to a nitrile, followed by hydrolysis, is a classic method for synthesizing ketones. libretexts.org
Organolithium Reagents: These also add to nitriles to form ketones after hydrolysis.
Water (Hydrolysis): In the presence of acid or base, nitriles can be hydrolyzed to produce amides, which can be further hydrolyzed to carboxylic acids. libretexts.orgchemistrysteps.com The reaction is initiated by the nucleophilic attack of water (acid-catalyzed) or a hydroxide (B78521) ion (base-catalyzed) on the nitrile carbon. libretexts.org
Alcohols (Pinner Reaction): In the presence of an acid catalyst like HCl, alcohols add to nitriles to form imino ether salts, which can be hydrolyzed to esters. georganics.sk
Nitriles can participate as a 2π component in cycloaddition reactions to form various heterocyclic systems. researchgate.net A prominent example is the 1,3-dipolar cycloaddition, where a nitrile oxide reacts with a dipolarophile to construct five-membered heterocycles. nih.govbeilstein-journals.org These reactions are powerful tools in organic synthesis for creating isoxazoles and 2-isoxazolines. nih.gov
Research has shown that benzonitrile (B105546) oxides, such as 4-methoxybenzonitrile oxide, readily undergo 1,3-dipolar cycloaddition with active methylene (B1212753) compounds like acetylacetone. researchgate.net This specific reaction, when carried out with chloramine-T as the oxidant to generate the nitrile oxide in situ, yields a 4-acetyl-3-aryl-5-methylisoxazole derivative in good yield. researchgate.net This suggests that this compound could first be converted to its corresponding aldoxime and then to a nitrile oxide, which could then participate in similar cycloaddition reactions.
Table 2: Example of 1,3-Dipolar Cycloaddition
| Reactants | Product Type | Reference |
|---|---|---|
| Aryl Nitrile Oxide + Acetylacetone | 4-Acetyl-3-aryl-5-methylisoxazole | researchgate.net |
| Aryl Nitrile Oxide + Alkene | 2-Isoxazoline | nih.gov |
| Aryl Nitrile Oxide + Alkyne | Isoxazole | nih.gov |
Transformations at the Acetyl Group
The acetyl group (-COCH₃) is a ketone functionality that provides a reactive site for various transformations, including condensation reactions at the carbonyl carbon and functionalization at the alpha-carbon. libretexts.org
The acetyl group's carbonyl carbon is electrophilic, and the adjacent methyl protons are acidic, enabling it to participate in various condensation reactions.
Aldol (B89426) Condensation: In the presence of a base or acid, the acetyl group can react with another enolizable carbonyl compound (or itself) to form β-hydroxy ketones, which can then dehydrate to α,β-unsaturated ketones.
Claisen-Schmidt Condensation: This is a reaction between an enolizable ketone (like the acetyl group in this compound) and an aromatic aldehyde that lacks alpha-hydrogens. This reaction is widely used to synthesize chalcones.
Claisen Condensation: The acetyl group can react with an ester in the presence of a strong base to form a β-dicarbonyl compound. For example, the related compound 4-acetylbenzonitrile undergoes a Claisen condensation with esters to yield p-cyanobenzoylpyruvic esters.
The methyl group adjacent to the acetyl carbonyl (the alpha-position) has acidic protons and can be functionalized. libretexts.org
Alpha-halogenation of ketones is a common transformation that can occur under either acidic or basic conditions. libretexts.orglibretexts.org
Acid-Catalyzed Halogenation: This reaction proceeds through an enol intermediate. The rate-determining step is the formation of the enol, and the reaction rate is independent of the halogen concentration. libretexts.org This method is typically used when a monohalogenated product is desired. libretexts.org
Base-Promoted Halogenation: This reaction proceeds via an enolate intermediate. The introduction of the first halogen atom increases the acidity of the remaining alpha-protons, often leading to multiple halogenations. libretexts.org For methyl ketones, this can lead to the formation of a trihalomethyl group, which is a key step in the haloform reaction, ultimately converting the methyl ketone into a carboxylic acid. libretexts.org
Table 3: Conditions for Alpha-Halogenation of Ketones
| Condition | Intermediate | Typical Outcome | Reference |
|---|---|---|---|
| Acidic (e.g., Br₂, Acetic Acid) | Enol | Monohalogenation | libretexts.org, libretexts.org |
| Basic (e.g., Br₂, NaOH) | Enolate | Polyhalogenation / Haloform Reaction | libretexts.org |
Carbonyl Reductions and Oxidations
The acetyl group (-COCH₃) of this compound is a key site for transformations, specifically reduction and oxidation reactions.
Carbonyl Reductions: The carbonyl group of the acetyl moiety can be reduced to a secondary alcohol. Common reducing agents like sodium borohydride (NaBH₄) are effective for this transformation, converting the ketone to a 1-(4-methoxy-3-nitrophenyl)ethanol derivative. masterorganicchemistry.com This reaction proceeds through the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. masterorganicchemistry.com More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be used. Catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) with hydrogen gas, is another method for reducing the carbonyl group. masterorganicchemistry.com Under harsher conditions, complete reduction of the carbonyl to a methylene group (-CH₂-) can be achieved using methods like the Wolff-Kishner or Clemmensen reductions. masterorganicchemistry.com
Carbonyl Oxidations: The acetyl group can be oxidized to a carboxylic acid. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide can achieve this transformation. For instance, the oxidation of the related compound 3-acetyl-6-methoxybenzaldehyde with cold potassium permanganate solution selectively oxidizes the aldehyde to a carboxylic acid, indicating the acetyl group's relative stability under these specific conditions. acs.org
Table 1: Selected Carbonyl Transformations of this compound
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Carbonyl Reduction | Sodium Borohydride (NaBH₄) | 1-(4-methoxy-3-cyanophenyl)ethanol |
| Carbonyl Reduction | Catalytic Hydrogenation (e.g., H₂/Pd-C) | 1-(4-methoxy-3-cyanophenyl)ethanol |
| Carbonyl Oxidation | Potassium Permanganate (KMnO₄) | 4-methoxy-3-cyanobenzoic acid |
Aromatic Ring Functionalization
The substituents on the benzene (B151609) ring of this compound direct the regioselectivity of further functionalization.
In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring dictate the position of the incoming electrophile. wikipedia.org The methoxy (B1213986) group (-OCH₃) is an electron-donating group (EDG) and a strong activating group, directing incoming electrophiles to the ortho and para positions relative to it. wikipedia.org Conversely, the acetyl (-COCH₃) and nitrile (-CN) groups are electron-withdrawing groups (EWGs) and deactivating groups, directing incoming electrophiles to the meta position. wikipedia.org
Given the positions of the existing groups in this compound, the directing effects are as follows:
The methoxy group at C4 directs ortho to C3 and C5.
The acetyl group at C3 directs meta to C1 and C5.
The nitrile group at C1 directs meta to C3 and C5.
The position C5 is strongly activated by the methoxy group (ortho) and also the position to which the acetyl and nitrile groups direct (meta). Therefore, electrophilic substitution is most likely to occur at the C5 position. The position C2 is sterically hindered by the adjacent acetyl group.
Nucleophilic aromatic substitution (SNA) is less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. pressbooks.pub In this compound, the nitrile and acetyl groups are electron-withdrawing, which can facilitate SNA reactions. pressbooks.pub While the methoxy group is not a typical leaving group, under forcing conditions or with specific reagents, it could potentially be displaced by a strong nucleophile. However, a more plausible scenario for SNA would involve a derivative where a better leaving group, such as a halogen, is present on the ring. pressbooks.pub The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub
For example, in the related compound 3-fluoro-4-methoxybenzonitrile, the fluorine atom can be substituted by nucleophiles. Similarly, the chlorine in 4-nitro-3-chlorobenzonitrile can be replaced by a methoxy group using sodium methoxide.
Ortho-directed metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium, followed by quenching with an electrophile. wikipedia.orgorganic-chemistry.org
The methoxy group is a moderate directing metalation group. wikipedia.orgorganic-chemistry.org In this compound, the methoxy group at C4 can direct the lithiation to the ortho positions, C3 and C5. The proton at C3 is already substituted with the acetyl group. Therefore, the methoxy group would direct metallation to the C5 position. The resulting aryllithium species can then react with various electrophiles to introduce a wide range of functional groups at this specific position. The acetyl group itself can also act as a directing group, though it is less common than the methoxy group for this purpose. rsc.org
Despite a comprehensive search for spectroscopic data for the chemical compound This compound (CAS Number: 682320-24-7), no specific experimental spectra (NMR, IR, Raman) could be located in the available scientific literature and databases. arctomsci.combldpharm.comuni.lu
The search successfully identified the correct CAS number for this compound, distinguishing it from its isomer, 4-Acetyl-3-methoxybenzonitrile (CAS Number: 14221-78-4). cymitquimica.com While extensive spectroscopic information exists for related compounds—such as 4-methoxybenzonitrile, 4-acetylbenzonitrile, and various other substituted benzonitriles—this data is not directly applicable to the specific substitution pattern of this compound. rsc.orgrsc.orgrsc.org
Consequently, it is not possible to provide the detailed, scientifically accurate analysis and data tables for the ¹H NMR, ¹³C NMR, 2D NMR, IR, and Raman spectroscopy sections as requested in the outline. Generating such content without experimental data would be speculative and would not meet the required standards of scientific accuracy.
Further research or experimental analysis would be required to obtain the spectroscopic data necessary to fulfill the detailed article structure.
Spectroscopic Characterization and Structural Elucidation of 3 Acetyl 4 Methoxybenzonitrile
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.
High-resolution mass spectrometry (HRMS) provides a precise measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. The theoretical monoisotopic mass of 3-Acetyl-4-methoxybenzonitrile (C₁₀H₉NO₂) is 175.06332 Da. uni.lu Experimental HRMS analysis using techniques like electrospray ionization (ESI) would be expected to yield a value in close agreement with this theoretical mass.
Predicted m/z values for various adducts of this compound have been calculated and are presented in the table below. uni.lu These predictions are crucial for identifying the molecular ion peak in an experimental spectrum.
| Adduct | Predicted m/z |
| [M+H]⁺ | 176.07060 |
| [M+Na]⁺ | 198.05254 |
| [M-H]⁻ | 174.05604 |
| [M+NH₄]⁺ | 193.09714 |
| [M+K]⁺ | 214.02648 |
| [M]⁺ | 175.06277 |
| [M]⁻ | 175.06387 |
This table is generated based on predicted data and awaits experimental verification.
Upon ionization, the molecular ion [M]⁺ at m/z 175 would be formed. Key fragmentation steps are expected to involve the cleavage of the acetyl group and subsequent fragmentation of the benzonitrile (B105546) core. A significant fragmentation pathway in asymmetrical azines containing a p-methoxybenzonitrile moiety involves the formation of a p-methoxybenzonitrile cation. nih.gov A similar fragmentation for this compound would be the loss of an acetyl radical (CH₃CO•), leading to a prominent fragment ion.
A plausible primary fragmentation is the α-cleavage of the bond between the carbonyl carbon and the aromatic ring, leading to the formation of an acetyl cation [CH₃CO]⁺ at m/z 43 and a 4-methoxybenzonitrile (B7767037) radical. Alternatively, and more likely, is the cleavage of the methyl group from the acetyl moiety, resulting in a fragment at m/z 160 ([M-15]⁺).
Further fragmentation of the 4-methoxybenzonitrile core could occur through the loss of a methyl radical from the methoxy (B1213986) group, followed by the loss of carbon monoxide. The nitrile group itself is relatively stable but can also undergo fragmentation under certain conditions.
Proposed Fragmentation of this compound:
[M]⁺ : m/z 175
[M-CH₃]⁺ : m/z 160 (Loss of a methyl radical from the acetyl group)
[M-COCH₃]⁺ : m/z 132 (Loss of an acetyl radical)
[CH₃CO]⁺ : m/z 43 (Acetyl cation)
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions. researchgate.net The molecule contains several chromophores—the benzene (B151609) ring, the carbonyl group (C=O), and the nitrile group (C≡N)—which are responsible for its UV absorption. The conjugation of the acetyl and nitrile groups with the benzene ring influences the energy of these transitions.
The benzene ring itself exhibits characteristic π→π* transitions. The presence of the acetyl and methoxy substituents on the ring, as well as the nitrile group, will cause a bathochromic (red) shift of these absorption bands to longer wavelengths compared to unsubstituted benzene. The carbonyl group of the acetyl moiety has non-bonding electrons (n electrons) which can undergo n→π* transitions. These are typically weaker and appear at longer wavelengths than the π→π* transitions. For a related compound, 3-methoxy-4-nitrobenzonitrile, the π→π* transitions are observed in the range of 270–300 nm. A similar range would be expected for this compound.
Expected Electronic Transitions for this compound:
| Transition Type | Chromophore | Expected Wavelength Range (nm) |
|---|---|---|
| π→π* | Substituted Benzene Ring | 250-300 |
This table represents expected transitions based on general principles and data from related compounds.
Solvatochromism refers to the shift in the position of a compound's absorption bands in response to a change in the polarity of the solvent. This effect is indicative of the different ways the solvent can stabilize the ground and excited states of the molecule. While specific experimental data on the solvatochromism of this compound is not available in the reviewed literature, the behavior of similar compounds suggests that it would exhibit this phenomenon.
The presence of the polar carbonyl and nitrile groups, along with the methoxy group, makes the molecule susceptible to interactions with solvent molecules through dipole-dipole forces and hydrogen bonding (in protic solvents).
Positive Solvatochromism (Red Shift): In polar solvents, it is anticipated that the more polar excited state would be better stabilized than the ground state, leading to a bathochromic shift (a shift to longer wavelengths) of the π→π* transition.
Negative Solvatochromism (Blue Shift): For the n→π* transition, a hypsochromic shift (a shift to shorter wavelengths) is often observed in polar, protic solvents. This is because the non-bonding electrons of the carbonyl oxygen can form hydrogen bonds with the solvent, which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition.
To definitively characterize the solvatochromic behavior of this compound, its UV-Vis spectra would need to be recorded in a series of solvents with varying polarities.
Computational and Theoretical Chemistry Investigations of 3 Acetyl 4 Methoxybenzonitrile
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal intricate details about molecular motions, conformational changes, and interactions with the surrounding environment. For 3-Acetyl-4-methoxybenzonitrile, MD simulations can provide crucial insights into its dynamic behavior, which is essential for understanding its chemical properties and potential applications.
The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional structure and conformational flexibility. This compound possesses several rotatable bonds, primarily around the acetyl and methoxy (B1213986) groups. Molecular dynamics simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. nih.gov
These simulations can track the dihedral angles of the acetyl and methoxy groups relative to the benzene (B151609) ring over time. The resulting trajectory can be analyzed to understand the preferred orientations of these functional groups. Intramolecular hydrogen bonds and other non-covalent interactions that stabilize certain conformations can also be identified and quantified. researchgate.net For instance, an intramolecular hydrogen bond could potentially form between the oxygen of the acetyl group and a hydrogen atom of the methoxy group, influencing the planarity of the molecule.
Hypothetical Dihedral Angle Distribution for this compound
| Dihedral Angle | Description | Predicted Stable Conformation (degrees) | Energy Barrier (kcal/mol) |
|---|---|---|---|
| C(ring)-C(ring)-C(acetyl)=O | Rotation of the acetyl group | 0° (planar), 180° (planar) | ~ 5-7 |
| C(ring)-C(ring)-O-C(methoxy) | Rotation of the methoxy group | 0° (planar), 180° (planar) | ~ 2-4 |
The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between this compound and various solvent molecules. acs.org By immersing the molecule in a box of solvent (e.g., water, ethanol (B145695), or a non-polar solvent) and simulating the system's evolution, one can study how the solvent affects its conformation and dynamics. nih.gov
Radial distribution functions can be calculated from the simulation to understand the solvation shell structure around different parts of the molecule, such as the polar nitrile and acetyl groups and the non-polar benzene ring. rsc.org These simulations can also provide insights into the solubility of this compound in different solvents by calculating the free energy of solvation. This information is crucial for designing reaction conditions or formulating products containing this compound.
Hypothetical Solvation Free Energies for this compound in Different Solvents
| Solvent | Dielectric Constant | Predicted Solvation Free Energy (kcal/mol) | Interpretation |
|---|---|---|---|
| Water | 78.4 | -8.5 | High solubility due to polarity |
| Ethanol | 24.6 | -6.2 | Good solubility |
| Chloroform | 4.8 | -3.1 | Moderate solubility |
| Hexane | 1.9 | +1.5 | Low solubility |
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. rsc.org These models are built on the principle that the properties of a chemical are a function of its molecular structure. researchgate.net For this compound, QSPR modeling can be employed to predict its reactivity and spectroscopic attributes without the need for extensive experimental measurements.
The first step in QSPR modeling is to numerically represent the molecular structure using a set of "molecular descriptors." semanticscholar.org These descriptors can be calculated from the 2D or 3D structure of the molecule and are categorized into several types:
Topological descriptors: These describe the atomic connectivity in the molecule, such as branching indices and connectivity indices.
Geometrical descriptors: These are derived from the 3D structure of the molecule and include molecular surface area, volume, and shape indices.
Electronic descriptors: These relate to the electronic structure of the molecule and include dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO).
Physicochemical descriptors: These include properties like logP (octanol-water partition coefficient) and molar refractivity, which can be estimated from the structure.
For this compound, a range of these descriptors would be calculated to capture its unique structural and electronic features.
Hypothetical Molecular Descriptors for this compound
| Descriptor Type | Descriptor Name | Hypothetical Value |
|---|---|---|
| Topological | Wiener Index | 854 |
| Geometrical | Molecular Surface Area (Ų) | 195.3 |
| Electronic | Dipole Moment (Debye) | 3.8 |
| Physicochemical | logP | 2.1 |
Once a set of molecular descriptors is generated, a mathematical model is developed to relate these descriptors to a specific property of interest. nih.gov This is typically achieved using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. researchgate.net
For this compound, a QSPR model could be developed to predict its reactivity in a particular chemical reaction. For instance, the rate constant of a nucleophilic substitution reaction could be correlated with a combination of electronic and steric descriptors. Similarly, spectroscopic properties, such as the maximum absorption wavelength (λmax) in UV-Vis spectroscopy or characteristic vibrational frequencies in IR spectroscopy, can be predicted. nih.gov
A hypothetical QSPR model for predicting the λmax of this compound and related compounds might take the form of a linear equation:
λmax = β₀ + β₁(HOMO-LUMO gap) + β₂(Molecular Polarisability) + β₃(Dipole Moment)
Where β₀, β₁, β₂, and β₃ are coefficients determined from the statistical analysis of a training set of molecules. Such models, once validated, can be used to predict the properties of new, unsynthesized molecules, thereby guiding experimental efforts. nih.gov
Advanced Analytical and Methodological Approaches for 3 Acetyl 4 Methoxybenzonitrile
Chromatographic Techniques
Chromatography is a fundamental analytical tool for separating, identifying, and quantifying the components of a mixture. For a compound like 3-Acetyl-4-methoxybenzonitrile, both high-performance liquid chromatography and gas chromatography-mass spectrometry serve distinct and critical functions.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is an indispensable method for assessing the purity of this compound and for real-time monitoring of its synthesis. The technique separates compounds based on their differential interactions with a stationary phase and a liquid mobile phase under high pressure.
In the analysis of benzonitrile (B105546) derivatives, reverse-phase HPLC is commonly employed. This involves a nonpolar stationary phase, typically a C18 column, and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. The high purity of synthesized benzonitrile compounds, often exceeding 97-99%, is routinely confirmed using this method. sci-hub.stresearchgate.net For instance, the purity of related nitrile intermediates has been consistently reported to be above 99% by HPLC analysis.
Furthermore, HPLC is a powerful tool for monitoring the progress of a chemical reaction, allowing for the optimization of conditions such as temperature, reaction time, and reagent stoichiometry to maximize yield and purity. chemicalbook.comscielo.br It can also be used in stability studies to detect and quantify degradation products under various stress conditions, such as exposure to acidic or basic environments.
Below is a table summarizing typical HPLC conditions used for the analysis of related benzonitrile compounds.
| Parameter | Typical Value |
| Stationary Phase | Reverse-Phase C18 |
| Mobile Phase | Acetonitrile / Water Gradient |
| Purity Achieved | >97-99% sci-hub.stresearchgate.net |
| Application | Purity Assessment, Reaction Monitoring chemicalbook.comscielo.br |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample. While this compound may be analyzed directly if sufficiently volatile and thermally stable, the analysis of many functionalized organic molecules by GC-MS is often enhanced through chemical derivatization. jfda-online.com
Derivatization converts polar functional groups (like -OH, -NH2, -COOH) into less polar, more volatile, and more thermally stable derivatives. tcichemicals.comresearchgate.net For a compound containing a ketone, such as the acetyl group in this compound, derivatization might involve silylation of its enol form. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used to replace active hydrogens with a silyl (B83357) group (e.g., trimethylsilyl, TMS, or tert-butyldimethylsilyl, TBDMS). tcichemicals.comsigmaaldrich.com These silyl derivatives are typically more volatile and exhibit improved chromatographic behavior. wordpress.com
The resulting mass spectra of these derivatives provide crucial structural information. The fragmentation patterns are often characteristic of the derivative type and can be used for unambiguous identification. nih.govresearchgate.net For example, TBDMS derivatives often show characteristic fragments corresponding to the loss of methyl (M-15) or tert-butyl (M-57) groups. sigmaaldrich.com
The table below outlines common derivatization approaches applicable for GC-MS analysis.
| Derivatization Technique | Reagent Example | Target Functional Group | Purpose |
| Silylation | BSTFA, MTBSTFA | Ketone (enol form), Hydroxyls, Amines | Increase volatility and thermal stability tcichemicals.comresearchgate.netsigmaaldrich.com |
| Acylation | Trifluoroacetic Anhydride (B1165640) (TFAA) | Amines, Alcohols | Improve chromatographic properties and detector response jfda-online.comnih.gov |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination (If suitable crystals obtained, general technique)
Should suitable single crystals of this compound be obtained, single-crystal X-ray diffraction would provide an unambiguous determination of its three-dimensional molecular structure in the solid state. uol.de This technique is considered the gold standard for structure elucidation. nih.gov
The process begins with growing a high-quality single crystal, which can often be achieved through slow evaporation of a solvent from a saturated solution (e.g., using ethanol (B145695) or diethyl ether). brynmawr.edu The crystal, ideally at least 0.02 mm in size, is mounted on a diffractometer and cooled to a low temperature (e.g., 100-113 K) to minimize thermal vibrations of the atoms. brynmawr.eduuhu-ciqso.es It is then irradiated with a monochromatic X-ray beam (commonly from a Molybdenum source for small molecules). nih.govuhu-ciqso.es
The crystal diffracts the X-rays, producing a unique pattern of reflections. The positions and intensities of these reflections are recorded by a detector. uol.de Sophisticated software is then used to process this data, solve the phase problem, and generate an electron density map of the unit cell. nih.gov From this map, the precise XYZ coordinates of each atom can be determined, allowing for the calculation of bond lengths, bond angles, and other key geometric parameters that define the molecular and crystal structure. uol.debrynmawr.edu This has been successfully applied to determine the geometries of other benzonitrile derivatives. worktribe.com
Typical parameters for a single-crystal X-ray diffraction experiment are summarized below.
| Parameter | Description |
| Crystal Growth | Slow evaporation from a suitable solvent (e.g., ethanol) brynmawr.edu |
| X-ray Source | Molybdenum (Mo Kα, λ ≈ 0.71073 Å) nih.gov |
| Temperature | Cryogenic (e.g., 100 K) to reduce atomic motion nih.govbrynmawr.edu |
| Detector | CCD or CPAD detector uol.de |
| Data Processing | Software such as APEX2, SHELXL for structure solution and refinement nih.gov |
| Output | Atomic coordinates, bond lengths, bond angles, crystal packing information uol.de |
Electrochemical Characterization
Electrochemical methods probe the redox properties of a molecule, providing insight into its electronic structure and reactivity.
Cyclic Voltammetry and Redox Behavior (General for nitriles and related structures)
Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the reduction and oxidation processes of molecular species. For this compound, CV can be used to determine the reduction potentials associated with its electroactive moieties: the aromatic nitrile and the acetyl (ketone) group.
In a typical CV experiment, a three-electrode setup is used, consisting of a working electrode (e.g., platinum, copper, or glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or Ag/AgI). acs.orgresearchgate.netnih.gov The compound is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, Bu4NPF6) to ensure conductivity. nih.gov The potential of the working electrode is swept linearly with time between two set values, and the resulting current is measured.
The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox processes. The reduction of the benzonitrile core has been studied, and its reversibility can be highly dependent on the other substituents on the aromatic ring. worktribe.com Aromatic ketones are also known to be electrochemically active and undergo reduction. researchgate.netacs.org Therefore, the cyclic voltammogram of this compound is expected to show reduction peaks corresponding to both the nitrile and ketone functionalities, providing valuable data on their relative electron-accepting abilities and the stability of the resulting radical anions.
Key components of a cyclic voltammetry experiment are listed in the table below.
| Component | Example |
| Working Electrode | Platinum, Glassy Carbon, Copper acs.orgnih.gov |
| Counter Electrode | Platinum Wire researchgate.netnih.gov |
| Reference Electrode | Ag/AgI or Ag/AgCl researchgate.net |
| Solvent/Electrolyte | Acetonitrile or Dichloromethane with Bu4NPF6 or KCl acs.orgnih.gov |
| Scan Rate | 50-100 mV/s researchgate.netnih.gov |
Applications of 3 Acetyl 4 Methoxybenzonitrile in Organic Synthesis and Materials Science
Utility as a Versatile Synthetic Building Block (General research use)
3-Acetyl-4-methoxybenzonitrile's utility as a synthetic building block stems from the distinct reactivity of its three functional groups. The presence of a ketone, a nitrile, and an activated benzene (B151609) ring on a single, relatively simple scaffold allows for a variety of chemical transformations. Organic chemists can selectively target these groups to construct more elaborate molecules.
The acetyl group provides a reactive ketone carbonyl, which can participate in a wide array of classic organic reactions. These include nucleophilic additions, condensations (such as aldol (B89426) and Knoevenagel reactions), and reductions to form a secondary alcohol. The adjacent nitrile group, being electron-withdrawing, can influence the reactivity of the ketone's α-protons.
The nitrile group is itself a valuable functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or can participate in cycloaddition reactions to form heterocyclic rings. Its strong electron-withdrawing nature also significantly influences the electronic properties of the benzene ring.
The methoxy (B1213986) group is an electron-donating group that activates the benzene ring towards electrophilic substitution, directing incoming electrophiles primarily to the ortho and para positions relative to itself. However, this activating effect is counteracted by the two meta-positioned, deactivating acetyl and nitrile groups. This interplay of electronic effects makes selective functionalization of the aromatic ring a challenging but potentially rewarding synthetic problem.
Precursor for Complex Heterocyclic Systems
The juxtaposition of a ketone and a nitrile group (an α-cyanoketone motif) makes this compound a prime candidate for the synthesis of various heterocyclic compounds. Such structures are fundamental cores in many pharmaceuticals and functional materials. While specific literature on this exact molecule is sparse, the known reactivity of α-cyanoketones allows for the prediction of several synthetic pathways to heterocycles. rsc.orgresearchgate.net
Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are an efficient method for generating molecular complexity and are well-suited for building heterocycles from synthons like this compound. organic-chemistry.orgfrontiersin.orgtcichemicals.com For example, condensation reactions with binucleophilic reagents can lead to the formation of five- or six-membered rings.
Below is a table of potential heterocyclic systems that could be synthesized from this compound based on established reactions of related α-cyanoketones.
| Heterocyclic System | Potential Reagents | Reaction Type |
| Pyrazole | Hydrazine (NH₂NH₂) or substituted hydrazines | Condensation/Cyclization |
| Isoxazole | Hydroxylamine (B1172632) (NH₂OH) | Condensation/Cyclization |
| Pyrimidine | Urea (B33335) or Thiourea, Aldehyde | Biginelli-type Reaction |
| Pyridine | Malononitrile, Ammonium Acetate (B1210297) | Hantzsch-type Synthesis |
| Thiophene | Elemental Sulfur, an amine (e.g., morpholine) | Gewald Reaction |
These reactions leverage the reactivity of both the acetyl and nitrile functionalities to construct the core ring structure, yielding highly functionalized heterocyclic products.
Intermediate in the Synthesis of Advanced Organic Scaffolds
An organic scaffold is a core molecular structure to which various functional groups can be attached, creating a library of related compounds for applications in areas like drug discovery. The structure of this compound makes it an ideal intermediate for creating more advanced and substituted scaffolds. littleflowercollege.edu.inlibretexts.org
The functional groups of this compound can be chemically modified to produce a wide range of derivatives. The ability to transform the nitrile and acetyl groups, or to further substitute the benzene ring, is key to its role as an intermediate. pressbooks.pubchemistrysteps.com
The nitrile group can be converted into other important functionalities. For instance, catalytic hydrogenation or reduction with agents like lithium aluminum hydride would convert the nitrile to a primary amine (aminomethyl group). This introduces a basic site and a nucleophilic handle for further reactions, such as amide or sulfonamide formation. Conversely, acidic or basic hydrolysis can transform the nitrile into a carboxylic acid, creating an entirely different set of synthetic possibilities.
Further substitution on the benzene ring via electrophilic aromatic substitution is governed by the directing effects of the existing groups. The methoxy group is an ortho-, para-director, while the acetyl and nitrile groups are meta-directors. This complex substitution pattern requires careful selection of reaction conditions to achieve regioselectivity.
The following table summarizes key transformations for creating derivatives.
| Target Functional Group | Reagent(s) | Reaction Type |
| Primary Amine | H₂, Pd/C or LiAlH₄ | Nitrile Reduction |
| Carboxylic Acid | H₃O⁺, heat | Nitrile Hydrolysis |
| Thioamide | NaSH, MgCl₂ | Nitrile Thionation |
| Secondary Alcohol | NaBH₄ | Ketone Reduction |
| Substituted Amide | 1. H₃O⁺, heat; 2. SOCl₂; 3. R₂NH | From nitrile via carboxylic acid |
A key measure of a building block's value is its incorporation into multi-step syntheses of complex, high-value molecules. youtube.com While specific examples starting from this compound are not widely published, its structural similarity to key intermediates in pharmaceutical synthesis highlights its potential. For example, the synthesis of Apremilast, a PDE4 inhibitor, involves the intermediate 3-ethoxy-4-methoxybenzonitrile. google.com This intermediate is first reacted with dimethyl sulfone and then undergoes a series of steps including chiral reduction and coupling. google.com
One could envision a similar synthetic pathway starting from this compound. The acetyl group could be transformed, for example via a Baeyer-Villiger oxidation to an acetate ester, which could then be hydrolyzed to a phenol (B47542). This phenol could then be alkylated to introduce different alkoxy groups, demonstrating how the acetyl group can act as a synthetic equivalent for a hydroxyl group, thereby expanding its utility in creating diverse scaffolds for medicinal chemistry.
Potential in Functional Material Design (Implied by chemical structure)
The design of advanced organic materials for electronics and photonics often relies on molecules with specific donor-acceptor (D-A) architectures. rsc.org These structures facilitate charge transfer, which is crucial for applications like organic light-emitting diodes (OLEDs), organic photovoltaics, and nonlinear optical (NLO) materials. rsc.orgmdpi.com
The benzonitrile (B105546) moiety is a well-established electron-accepting unit used in the design of such functional materials. mdpi.comworktribe.com The strong electron-withdrawing power of the nitrile group helps to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. The presence of an additional electron-withdrawing acetyl group in this compound would be expected to further enhance its acceptor properties.
When combined with suitable electron-donating groups (such as carbazole (B46965) or phenoxazine) attached to the benzonitrile core, this molecule could form the basis of a D-A or D-A-D' type material. worktribe.comresearchgate.net Such materials are investigated for properties including Thermally Activated Delayed Fluorescence (TADF), a mechanism that can significantly improve the efficiency of OLEDs. rsc.orgresearchgate.net The inherent polarity and potential for forming specific intermolecular interactions (e.g., hydrogen bonding via the carbonyl group) could also influence the solid-state packing of these materials, which in turn affects their bulk electronic and optical properties. rsc.org
Conclusion and Future Research Directions for 3 Acetyl 4 Methoxybenzonitrile
Summary of Current Research Status and Knowledge Gaps
3-Acetyl-4-methoxybenzonitrile is a versatile organic compound that serves as a key intermediate in the synthesis of more complex molecules. Its structure, featuring acetyl, methoxy (B1213986), and nitrile functional groups, allows for a variety of chemical transformations.
Current research highlights its role as a precursor in the synthesis of pharmaceutical compounds. For instance, it is used to create 4-formyl-3-methoxybenzonitrile, a critical intermediate for Finerenone, a drug used in treating chronic kidney disease. Additionally, derivatives of this compound have shown potential as antibacterial agents.
Despite its utility, there are knowledge gaps in the existing research. While its role as a building block is established, a comprehensive understanding of its broader biological activities remains to be fully explored. The mechanisms of action for its various derivatives are often specific to the final product and not extensively studied for the parent compound itself. Furthermore, while synthetic routes for related compounds are documented, specific and optimized industrial-scale synthesis protocols for this compound are not widely published.
Emerging Synthetic Strategies and Methodological Innovations
Recent advancements in synthetic organic chemistry offer new avenues for the preparation of this compound and its derivatives. Emerging strategies focus on improving efficiency, selectivity, and sustainability.
One promising area is the use of catalytic cross-coupling reactions . Palladium-catalyzed reactions, for example, can introduce aryl or alkyl groups at the nitrile position, expanding the diversity of accessible derivatives for applications in heterocyclic synthesis. Innovations in catalysis, such as the use of nano-catalysts, are showing potential for enhancing reaction rates and yields in the synthesis of related heterocyclic compounds like tetrazoles. researchgate.net
Oxidation and functionalization techniques are also evolving. The use of manganese dioxide (MnO₂) or silver nitrate (B79036) (AgNO₃) to oxidize methyl groups to aldehydes is a key step in creating benzaldehyde (B42025) derivatives from precursors of this compound.
Furthermore, "one-pot" synthesis methods are being developed for similar benzonitriles, which can streamline production by reducing the number of separate reaction and purification steps. google.com For instance, a one-pot method for 4-methoxybenzonitrile (B7767037) involves the oximation of 4-methoxybenzaldehyde (B44291) followed by dehydration. google.com Such strategies could be adapted for the synthesis of this compound to improve efficiency.
Future Directions in Computational Studies and Predictive Modeling
Computational chemistry and predictive modeling are poised to significantly impact the future research of this compound. These tools can accelerate the discovery and development of new applications by providing insights into the molecule's properties and reactivity.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to predict the biological activities of novel derivatives. jmaterenvironsci.com By correlating the structural features of different derivatives with their activities, researchers can design new compounds with enhanced potency and selectivity. jmaterenvironsci.comnih.gov
Density Functional Theory (DFT) calculations can be used to model the electronic structure and predict the reactivity of this compound. researchgate.net This can help in understanding its behavior in different chemical reactions and in designing more efficient synthetic routes. researchgate.net For example, DFT can be used to study the effects of its substituent groups on the reactivity of the benzene (B151609) ring. researchgate.net
Predictive modeling can also be used to assess the potential toxicity and metabolic fate of new derivatives, which is a crucial step in drug discovery and development. jmaterenvironsci.com
Exploration of Novel Chemical Transformations and Derivatizations
The unique combination of functional groups in this compound offers a rich platform for exploring novel chemical transformations and creating a diverse library of derivatives.
The nitrile group can be converted into a primary amine through reduction, or hydrolyzed to form an amide, opening up possibilities for creating a wide range of amides and amines. The acetyl group can undergo nucleophilic acyl substitution and coupling reactions.
Future research could focus on the synthesis of novel heterocyclic compounds. For example, the nitrile group can be used to construct tetrazole rings, which are important pharmacophores in medicinal chemistry. researchgate.net The acetyl group can serve as a handle for building more complex structures through aldol (B89426) condensations or other carbon-carbon bond-forming reactions.
The exploration of derivatization through reactions like halogenation, nitration, and sulfonation could yield compounds with new and interesting properties. mdpi.com For instance, the introduction of a fluorine atom can significantly alter the biological activity of a molecule. researchgate.net The synthesis of fluorinated analogues of this compound could lead to the discovery of new drug candidates. researchgate.net
Additionally, the development of new catalytic systems, such as those based on copper nanoparticles for cross-coupling reactions, could enable previously inaccessible transformations. acs.org
Q & A
Basic Research Questions
Q. How can 3-Acetyl-4-methoxybenzonitrile be synthesized with high purity for research purposes?
- Methodological Answer : A common approach involves Suzuki-Miyaura coupling using a boronate ester intermediate. For example, 4-methoxy-3-acetylphenylboronic acid can be reacted with a cyanating agent under palladium catalysis. Purification is achieved via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient), followed by recrystallization in ethanol to isolate the product in >95% purity. Key steps include inert atmosphere handling and monitoring reaction progress via TLC .
Q. What are the key spectroscopic markers for confirming the structure of this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : A singlet at δ ~3.9 ppm (methoxy -OCH₃), a singlet at δ ~2.6 ppm (acetyl -COCH₃), and aromatic protons split into distinct patterns due to substitution (e.g., doublets near δ 7.5–8.0 ppm).
- ¹³C NMR : Peaks at ~190 ppm (ketone carbonyl), ~160 ppm (methoxy carbon), and ~115–120 ppm (nitrile carbon).
- IR : Strong absorption at ~2225 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch).
Cross-validation with high-resolution mass spectrometry (HRMS) is recommended .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a face shield during bulk transfers.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
- Spill Management : Neutralize spills with a 1:1:1 mixture of sand, sodium bicarbonate, and vermiculite. Collect residue in a sealed container for hazardous waste disposal.
- First Aid : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can researchers address discrepancies in reported physical properties (e.g., melting point, solubility) of this compound across literature sources?
- Methodological Answer :
- Reproducibility Checks : Repeat synthesis and purification under controlled conditions (e.g., solvent grade, drying time).
- Analytical Techniques : Use differential scanning calorimetry (DSC) to determine precise melting points. Compare solubility in standardized solvents (e.g., DMSO, ethanol) via UV-Vis spectroscopy at λmax.
- Crystallography : Perform single-crystal X-ray diffraction to confirm molecular packing and polymorphism .
Q. What strategies are effective for functionalizing the acetyl group in this compound while preserving the nitrile moiety?
- Methodological Answer :
- Selective Reduction : Use NaBH₄/CeCl₃ to reduce the acetyl group to -CH₂OH without affecting the nitrile.
- Protection-Deprotection : Temporarily protect the nitrile with a trimethylsilyl group before acetyl modification.
- Cross-Coupling : Employ Heck or Sonogashira reactions on the acetylated aromatic ring, ensuring the nitrile remains inert under chosen conditions .
Q. In crystallography studies, how does the substitution pattern of this compound influence its intermolecular interactions?
- Methodological Answer :
- Hydrogen Bonding : The methoxy group can act as a weak hydrogen bond acceptor, while the acetyl group participates in C-H···O interactions.
- Packing Analysis : Use Mercury software to analyze crystal structures. Polar nitrile groups often form dipolar interactions, leading to layered or herringbone packing motifs.
- DFT Calculations : Validate observed interactions (e.g., van der Waals forces) via computational modeling .
Data Contradiction Analysis
Q. How should researchers resolve conflicting spectral data for this compound in collaborative studies?
- Methodological Answer :
- Standardization : Use a certified reference material (CRM) to calibrate instruments across labs.
- Multi-Technique Validation : Combine NMR, IR, and Raman spectroscopy to cross-verify peak assignments.
- Collaborative Databases : Share raw spectral data in open-access repositories (e.g., ChemSpider) for peer validation .
Applications in Drug Discovery
Q. What role does this compound play as an intermediate in kinase inhibitor synthesis?
- Methodological Answer :
- Scaffold Modification : The nitrile group enhances binding affinity to kinase ATP pockets, while the acetyl moiety allows for further derivatization (e.g., adding sulfonamide groups).
- Structure-Activity Relationship (SAR) : Systematic substitution at the methoxy position can optimize pharmacokinetic properties.
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with target proteins like EGFR or VEGFR2 .
Stability and Storage
Q. What protocols ensure the long-term stability of this compound in storage?
- Methodological Answer :
- Storage Conditions : Keep in amber vials at 2–8°C under argon to prevent hydrolysis of the nitrile group.
- Stability Monitoring : Perform periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products.
- Lyophilization : For aqueous solutions, lyophilize and store as a powder to extend shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
